Diphenylacetonitrile-d10: Chemical Structure, Physical Properties, and Applications in Advanced Drug Development
Diphenylacetonitrile-d10: Chemical Structure, Physical Properties, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern pharmaceutical development and bioanalytical chemistry, stable isotope-labeled (SIL) compounds are indispensable tools. Diphenylacetonitrile-d10 (CAS: 80024-91-5) serves as a premier deuterated building block[1]. By incorporating ten deuterium atoms across its two phenyl rings, this compound provides a metabolically stable, mass-shifted scaffold essential for synthesizing deuterated active pharmaceutical ingredients (APIs) such as methadone-d10, and for developing highly accurate internal standards for LC-MS/MS pharmacokinetic studies[2].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physical chemistry and bench-level application, providing field-proven protocols and mechanistic insights into the utility of Diphenylacetonitrile-d10.
Chemical Structure and Physical Properties
Diphenylacetonitrile-d10 ( C14HD10N ) is the heavily deuterated analog of diphenylacetonitrile[3]. Structurally, it consists of a central methine carbon bonded to a nitrile group (–C≡N) and two fully deuterated phenyl rings ( C6D5 ).
The presence of the electron-withdrawing nitrile group, combined with the resonance stabilization provided by the two phenyl rings, renders the remaining alpha-proton ( α -CH) highly acidic for a carbon-hydrogen bond[4]. This unique CH acidity is the fundamental driver of its reactivity, allowing it to easily form a stable carbanion under basic conditions.
Quantitative Data Summary
| Property | Value | Scientific Significance |
| CAS Number | 80024-91-5[1] | Unique identifier for the d10 isotopologue. |
| Molecular Formula | C14HD10N [3] | Indicates complete deuteration of both aromatic rings. |
| Molecular Weight | 203.31 g/mol [3] | +10 Da mass shift compared to the unlabeled analog (193.24 g/mol ), ideal for MS resolution. |
| Melting Point | 71–76 °C[5] | Dictates handling as a solid at room temperature. |
| Boiling Point | 181 °C at 12 mmHg[5] | High thermal stability; requires vacuum distillation for purification. |
| Acidity ( pKa ) | ~9.30 (extrapolated)[6] | High CH acidity allows for quantitative deprotonation using standard bases like NaNH2 . |
| Storage Conditions | 2–8 °C (Refrigerator)[1] | Prevents thermal degradation and preserves isotopic purity. |
Mechanistic Role in Drug Development
Synthesis of Deuterated APIs
Diphenylacetonitrile-d10 is the foundational precursor for synthesizing deuterated central nervous system (CNS) drugs and opioid analgesics, most notably methadone-d10 , diphenoxylate-d10 , and loperamide-d10 [7]. The retention of the deuterium label on the phenyl rings is crucial; because carbon-deuterium (C-D) bonds possess a lower zero-point energy than C-H bonds, they are more resistant to metabolic cleavage by Cytochrome P450 enzymes (Kinetic Isotope Effect)[2].
Bioanalytical Internal Standards (SIL-IS)
In quantitative bioanalysis (pharmacokinetics and ADME studies), matrix effects in LC-MS/MS can cause severe ion suppression or enhancement. By utilizing APIs synthesized from Diphenylacetonitrile-d10 as internal standards, scientists achieve perfect chromatographic co-elution with the target analyte. The +10 Da mass shift ensures distinct mass-to-charge ( m/z ) separation in the mass spectrometer, allowing the IS to self-correct for any matrix-induced ionization variances[2].
Experimental Methodologies & Protocols
Protocol 1: Synthesis of Methadone Nitrile-d10 Intermediate
The synthesis of methadone-d10 begins with the alkylation of Diphenylacetonitrile-d10. This protocol is designed as a self-validating system to ensure maximum yield of this expensive isotopic precursor.
Reagents: Diphenylacetonitrile-d10, Sodium amide ( NaNH2 ), 1-dimethylamino-2-chloropropane, Anhydrous Toluene.
Step-by-Step Methodology:
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System Purging: Flush a dry, round-bottom flask with inert nitrogen ( N2 ) to prevent atmospheric moisture from quenching the base.
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Dissolution: Dissolve 6.0 g of Diphenylacetonitrile-d10 in 8 mL of anhydrous dimethylformamide (DMF) or toluene[7].
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Deprotonation (Causality): Add NaNH2 in stoichiometric excess at room temperature. Why NaNH2 ? The pKa of the α -proton is ~9.30[6]. NaNH2 is a sufficiently strong base to drive the equilibrium entirely toward the carbanion, preventing unreacted starting material[7].
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Self-Validation Checkpoint: The solution must transition to a deep yellow/orange color. This optical shift confirms the formation of the highly conjugated carbanion. If the color does not change, the NaNH2 is degraded, and the reaction must be aborted.
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Alkylation: Dropwise add 4.1 g of 1-dimethylamino-2-chloropropane. Heat the mixture to 50 °C for 1.5 hours[7]. Heating provides the activation energy for the SN2 nucleophilic substitution while avoiding temperatures high enough to cause elimination (E2) of the alkyl halide.
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Workup: Cool the mixture, quench with an equal volume of water, and extract twice with benzene or toluene. Wash the organic layer with saturated NaCl (brine) and dry over anhydrous Na2SO4 [7].
Synthesis pathway of Methadone nitrile-d10 from Diphenylacetonitrile-d10.
Protocol 2: LC-MS/MS Bioanalytical Sample Preparation
When using Diphenylacetonitrile-d10 derived compounds (e.g., Methadone-d10) for pharmacokinetic tracking in biological matrices (plasma/urine)[2].
Step-by-Step Methodology:
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Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution (Methadone-d10, 100 ng/mL).
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Protein Precipitation (Causality): Add 300 µL of ice-cold Acetonitrile. Why ice-cold Acetonitrile? The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, while the cold temperature minimizes the risk of analyte degradation.
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Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Extract the clear supernatant for analysis.
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Analysis: Inject into the LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
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Self-Validation Checkpoint: Monitor the peak area of the SIL-IS across all samples. A variance of >15% in the IS peak area indicates severe matrix effects or extraction inconsistencies, invalidating the analytical batch.
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LC-MS/MS bioanalytical workflow using a deuterated internal standard.
Safety, Handling, and Storage
Diphenylacetonitrile-d10 contains a nitrile moiety. While the nitrile group is tightly bound to the diphenylmethyl scaffold, exposure to strong acids or extreme oxidative conditions can theoretically liberate toxic cyanide gas[8].
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PPE: Handle exclusively in a certified fume hood using nitrile gloves, a dust mask (N95), and protective eyewear[5].
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Storage: Must be stored in a tightly sealed container at 2–8 °C to prevent degradation and isotopic exchange with environmental moisture[1].
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- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 二苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. globaltradeplaza.com [globaltradeplaza.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diphenylacetonitrile | Chemical Bull Pvt. Ltd. [chemicalbull.com]
